1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Catalog No.
S3095557
CAS No.
78909-98-5
M.F
C5H5N3
M. Wt
107.116
Availability
In Stock
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1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

CAS Number

78909-98-5

Product Name

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

IUPAC Name

1-prop-2-ynyltriazole

Molecular Formula

C5H5N3

Molecular Weight

107.116

InChI

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2

InChI Key

BBMDEASYWHQDKZ-UHFFFAOYSA-N

SMILES

C#CCN1C=CN=N1

solubility

not available

Application in Organic Synthesis

Summary of the Application: The compound “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a useful synthon in Sonogashira cross-coupling reactions .

Method of Application: The title compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Results or Outcomes: The ester group remains unaffected and there is no noticeable alkyne/allene rearrangement . The product yield was 67% .

Application in Medicinal Chemistry

Summary of the Application: 1,2,3-Triazole hybrids containing amine-ester functionality, which includes “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole”, have been synthesized due to their notable therapeutic importance .

Method of Application: The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Application in Photocatalysis

Summary of the Application: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed .

Method of Application: The reaction involves the use of visible light to induce the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .

Results or Outcomes: The reaction afforded the corresponding formamides in good yields under mild conditions . The investigation of the mechanism disclosed that both the starting material and the product act as photosensitizers .

Application in Carbazole Synthesis

Summary of the Application: The compound “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a useful synthon in the synthesis of carbazole derivatives .

Method of Application: The synthesis involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Application in Cytotoxic Activity

Summary of the Application: “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” derivatives have been synthesized and tested for their cytotoxic activity against HepG2, LU-1, and Hela cell lines .

Method of Application: The synthesis involves the preparation of “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” derivatives and their subsequent testing against various cell lines .

Results or Outcomes: The compound exhibited cytotoxic activity against HepG2, LU-1, and Hela cell lines with IC50 values of 5.01, 8.97, and 7.18 μg/mL, respectively .

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound features a propargyl group (prop-2-yn-1-yl) attached to the triazole ring. The structure is notable for its potential applications in medicinal chemistry due to the unique properties imparted by the triazole moiety, which can enhance biological activity and stability.

, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of diverse triazole derivatives by combining azides and alkynes under mild conditions. The regioselectivity can be influenced by electronic and steric factors of the substrates involved . Other reactions include nucleophilic substitutions and cycloadditions that expand the triazole derivatives' library .

The biological activities of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some derivatives have shown effectiveness against various cancer cell lines and possess potential as inhibitors of key enzymes involved in disease pathways . The triazole ring's ability to mimic bioactive molecules enhances its interaction with biological targets.

Several synthetic methods exist for producing 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves reacting an azide with a terminal alkyne in the presence of a copper catalyst. It is favored for its efficiency and mild reaction conditions.
  • Metal-Free Approaches: Alternative methods using organocatalysts or solvent-free conditions have been developed to synthesize triazoles without metal catalysts, providing greener synthetic routes .
  • Huisgen Cycloaddition: The classical method involves heating azides and alkynes together to form triazoles but often results in lower yields and regioisomer mixtures compared to CuAAC .

The applications of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole are diverse:

  • Medicinal Chemistry: Used as intermediates in drug development due to their biological activity.
  • Material Science: Triazoles can be incorporated into polymers or coatings for enhanced properties.
  • Agricultural Chemistry: Some derivatives show promise as agrochemicals with fungicidal or herbicidal activity.

Interaction studies involving 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole focus on its binding affinity with various biological targets. These studies often employ techniques like molecular docking, NMR spectroscopy, and X-ray crystallography to elucidate interactions at the molecular level. The unique electronic properties of the triazole ring facilitate strong interactions with proteins and enzymes, making it a valuable scaffold in drug design .

Several compounds share structural similarities with 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AryltriazolesAryl groups substituted on triazoleEnhanced biological activity due to aryl interactions
5-AryltetrazolesFour-membered ring with additional nitrogenBroader spectrum of biological activities
4-AlkyltriazolesAlkyl groups on triazoleImproved solubility and lipophilicity

These compounds differ primarily in their substituents on the triazole ring, affecting their solubility, reactivity, and biological properties. The presence of different functional groups can significantly influence their pharmacological profiles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The CuAAC reaction, a cornerstone of click chemistry, enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. For 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives, the reaction typically involves terminal alkynes and organic azides in the presence of copper(I) catalysts. A notable example is the cycloaddition between propargyl esters and para-azidobenzoic acid using copper(I) iodide (CuI) in toluene at 110°C, yielding 1,4-isomers with 75–87% efficiency. The regioselectivity arises from the steric and electronic effects of substituents: bulky groups at the alkyne’s terminal position favor 1,4-regioselectivity, while electron-withdrawing groups on azides may reduce yields.

Recent innovations include the use of polydentate N-donor ligands to stabilize Cu(I) species, enabling reactions under aerobic conditions at room temperature. For instance, hydrazoic acid (HN₃), generated in situ from sodium azide and mild organic acids, reacts with terminal alkynes in methanol–water mixtures to produce 4-substituted-1H-1,2,3-triazoles. This method is compatible with unprotected peptides and enables late-stage functionalization, as demonstrated in the synthesis of triazole analogues of losartan.

Catalytic Systems and Optimization

  • Ligand-assisted CuAAC: Chelating ligands like tris(benzyltriazolylmethyl)amine (TBTA) mitigate copper-induced oxidative damage to sensitive substrates (e.g., histidine residues).
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., MeOH/H₂O) facilitate catalyst regeneration.
  • Substrate scope: Electron-rich aryl alkynes and heterocyclic azides are optimal, whereas alkyl alkynes require prolonged reaction times.
Substrate PairCatalystConditionsYield (%)Regioselectivity
Propargyl ester + para-azidobenzoic acidCuI, toluene, 110°C6 h871,4
Terminal alkyne + HN₃CuI, MeOH/H₂O, RT24 h921,4
Bromo(phosphoryl)ethyne + azideCuI, MeOH/H₂O12 h781,5

Metal-Free Click Chemistry Approaches

While CuAAC dominates triazole synthesis, metal-free strategies are explored to circumvent copper’s toxicity and oxidative side effects. However, conventional thermal Huisgen cycloadditions between alkynes and azides are inefficient, requiring high temperatures (>100°C) and producing mixtures of 1,4- and 1,5-regioisomers. Recent efforts focus on strain-promoted azide-alkyne cycloadditions (SPAAC) or photoactivated methods, though these are less prevalent for 1-(prop-2-yn-1-yl)-1H-1,2,3-triazoles.

An alternative metal-free route involves the Banert cascade, where propargyl azides undergo intramolecular cyclization to form 1H-triazoles. Though mechanistically distinct from CuAAC, this method provides access to 4,5-disubstituted triazoles without metal catalysts. For example, heating propargyl azides at 80°C in dichloromethane yields 1H-triazoles via a -sigmatropic rearrangement, albeit with limited substrate generality.

Regioselective Synthesis and Optimization Protocols

Regioselectivity in triazole synthesis is pivotal for accessing structurally defined derivatives. CuAAC predominantly yields 1,4-isomers, whereas ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) favors 1,5-products. For 1-(prop-2-yn-1-yl)-1H-1,2,3-triazoles, regiocontrol is achieved through:

  • Catalyst tuning: Copper catalysts with chiral ligands (e.g., PyBOX) induce enantioselectivity in desymmetrization reactions. For instance, CuBr catalyzes the cycloaddition of azides with P-chiral alkynylphosphine oxides, yielding enantiomerically enriched triazoles (up to 95% ee).
  • Substrate engineering: Steric hindrance at the alkyne’s 4-position directs cycloaddition to the 5-position. Bromo(phosphoryl)ethyne reacts with azides to form 5-bromo-1,2,3-triazoles, which are further functionalized via palladium-catalyzed cross-coupling.
  • Reaction conditions: Lower temperatures (−20°C) and aprotic solvents (MeCN) enhance enantioselectivity in asymmetric CuAAC.

Case Study: Gram-Scale SynthesisThe preparation of orthogonally protected azahistidine from Fmoc-l-propargylglycine demonstrates scalability. Using CuI and ascorbic acid in a chloroform/water biphasic system, the reaction achieves 90% yield with no racemization, underscoring its utility in peptide chemistry.

Protein-Drug Conjugate Development

The propargyl-substituted triazole scaffold has emerged as a critical component in the development of sophisticated protein-drug conjugates. Research has demonstrated that 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives enable site-specific modification of proteins through copper-catalyzed azide-alkyne cycloaddition reactions [1] [2]. The terminal alkyne functionality allows for precise bioorthogonal coupling with azide-functionalized biomolecules under mild aqueous conditions, typically employing copper sulfate and sodium ascorbate as the catalytic system [1].

Studies have shown that thioether-directed palladium-cleavable linkers incorporating propargyl carbamate motifs can simultaneously allow site-specific protein modification and bioorthogonal decaging [1]. These bifunctional systems demonstrate controlled drug release from pegylated doxorubicin prodrugs in cancer cells, with the propargyl group serving as both a bioconjugation handle and a cleavable protecting group. The reaction proceeds efficiently under non-toxic palladium concentrations (10 μM), achieving significant cytotoxicity comparable to the parent drug while maintaining selectivity for target cells [1].

Peptide Backbone Modification

The triazole ring system has gained recognition as an effective amide bond surrogate in peptidomimetic applications [3] [4] [5]. 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives serve as building blocks for constructing peptide analogues with enhanced enzymatic stability and improved pharmacokinetic properties. The 1,2,3-triazole moiety closely mimics the geometric and electronic properties of peptide bonds while providing resistance to proteolytic degradation [5].

Crystal-to-crystal synthesis methodologies have been developed using propargyl-modified dipeptides that undergo topochemical azide-alkyne cycloaddition reactions [6]. These approaches enable the formation of triazole-linked pseudo-proteins with molecular weights exceeding 7 kDa, demonstrating the scalability of the methodology for constructing complex protein architectures [6]. The resulting triazole-containing peptides maintain bioactive conformations while exhibiting enhanced thermal and chemical stability [6].

Nucleic Acid Conjugation Systems

Convergent click ligation approaches utilizing 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives have been successfully applied to the synthesis of triazole-incorporated phosphorodiamidate morpholino oligonucleotides [7]. These systems employ copper-catalyzed azide-alkyne cycloaddition reactions to connect oligonucleotide fragments through stable triazole linkages, providing enhanced hybridization properties compared to conventional phosphodiester linkages [7].

The methodology involves the synthesis of propargyl chlorophosphoramidate morpholino monomers for all four nucleobases, followed by solution-phase and solid-phase click reactions with azide-functionalized oligonucleotide fragments [7]. The resulting triazole-linked oligonucleotides demonstrate improved binding affinity to complementary DNA and RNA targets, with the triazole moiety contributing to enhanced duplex stability through favorable stacking interactions [7].

Antibody-Drug Conjugate Construction

The development of antibody-drug conjugates incorporating 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole linkers has shown significant promise for targeted cancer therapy [8] [1]. These systems utilize site-selective cysteine bioconjugation strategies to attach propargyl carbamate-bearing drug molecules to antibody frameworks. The resulting conjugates enable controlled drug release through palladium-mediated bioorthogonal decaging reactions [1].

Anti-HER2 nanobody-drug conjugates have been constructed using propargyl-modified doxorubicin derivatives, demonstrating effective cell killing in HER2-positive cells upon palladium-mediated activation [1]. The system achieves selective drug release with minimal off-target effects, highlighting the potential of propargyl-triazole systems for precision medicine applications [1].

Polymer Crosslinking and Network Formation

Triazole-Cure Resin Systems

The development of triazole-cure resin systems represents a significant advancement in composite materials technology, with 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives serving as key crosslinking agents [9]. These systems cure through triazole ring formation via cycloaddition reactions between azides and terminal alkynes, offering advantages over traditional oxirane-amine reaction systems [9].

Research has demonstrated that difunctional azide-terminated resins, such as di(3-azido-2-hydroxypropyl) ether of bisphenol-A, can be effectively crosslinked using propargyl-based alkyne curatives [9]. The propargyl crosslinkers include propargyl esters of di- and trifunctional carboxylic acids, propargyl ethers of multifunctional alcohols, and tetrapropargyl derivatives of primary diamines [9].

The curing energetics reveal distinct differences between propargyl and propiolate-based crosslinkers, with averaged activation energies of 82.3-86.4 kJ/mol for propargyl systems compared to 69.2-73.6 kJ/mol for propiolate derivatives [9]. This higher activation energy for propargyl systems provides better process control and allows for ambient-cure processing conditions suitable for out-of-autoclave applications [9].

Hydrogel Crosslinking Applications

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives have been extensively employed as crosslinking agents in hydrogel synthesis, particularly for poly(acrylamide) and poly(N,N-dimethylacrylamide) systems [10] [11]. These triazole-based crosslinkers enable precise control over mechanical properties through manipulation of crosslinker structure and concentration [10].

The crosslinking systems incorporate various functional end groups including acrylamides, methacrylamides, maleimides, and vinylsulfonamides, connected through triazole cores with different alkyl spacer lengths [10]. The resulting hydrogels demonstrate tunable storage moduli ranging from 0.1 to 23 kPa, with equilibrium degrees of swelling varying from 200% to 2000% depending on crosslinker structure and concentration [10].

Universal correlations have been established between storage modulus and equilibrium polymer volume fraction, independent of the specific crosslinker used [10]. For poly(acrylamide) hydrogels, the relationship follows G' = 4034 kPa φ^2.66, while poly(N,N-dimethylacrylamide) hydrogels follow G' = 4297 kPa φ^2.46 [10].

Dense Triazole Backbone Polymers

The synthesis of polymers with dense 1,2,3-triazole backbones has been achieved through copper-catalyzed azide-alkyne cycloaddition polymerization of propargyl-containing monomers [12] [13]. These systems utilize monomers such as t-butyl 4-azido-5-hexynoate, which undergoes CuAAC polymerization to yield polymers with triazole units in the main chain [12].

The resulting dense triazole polymers exhibit excellent solubility in organic solvents, including polar and halogenated systems, due to the incorporation of functional side chains [12]. Hydrolysis of protecting groups enables the generation of polyanionic systems with apparent pKa values around 5.4, demonstrating pH-responsive properties [12].

These polymers show selective metal ion adsorption capabilities, with sodium salts of poly(4-azido-5-hexynoic acid) demonstrating preferential adsorption of Fe³⁺ over Cu²⁺, Pb²⁺, and Li⁺ ions [12]. The metal binding capacity correlates with the density of triazole units in the polymer backbone, highlighting the importance of the heterocyclic structure for coordination chemistry applications [12].

Photopolymerized Network Systems

Photopolymerized triazole-based networks incorporating 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives have demonstrated superior mechanical properties compared to conventional methacrylate systems [14] [15]. These networks are formed through photoinitiated copper-catalyzed azide-alkyne cycloaddition reactions using UV light (λ = 366 nm) at room temperature [14].

The photopolymerization systems employ molar ratios of 1:1:0.01:0.02 (alkyne:azide:CuCl[PMDETA]:DMPA) and achieve complete conversion within 5 minutes of UV exposure, followed by thermal postcuring at 70°C for 24 hours [14]. The resulting networks exhibit exceptional tensile toughness values of 10-50 MJ/m³ and elongation at break of 100-200%, significantly exceeding the performance of conventional crosslinked polymers [14].

The superior mechanical properties arise from efficient intermolecular interactions between triazole functional groups embedded in the network strands, which resist deformation up to the yield stress and enable cold-drawing behavior [14]. The triazole units participate in π-π stacking interactions and hydrogen bonding, contributing to the enhanced toughness characteristics [14].

Surface Modification of Nanomaterials

Gold Nanoparticle Functionalization

The application of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives in gold nanoparticle functionalization has established a robust methodology for surface modification through click chemistry [16] [17]. The approach involves initial synthesis of gold nanoparticles through standard reduction procedures, followed by partial exchange of methyl-terminated chains with ω-bromo-functionalized thiols [17].

The bromide termini are subsequently converted to azides through reaction with sodium azide, creating reactive surface sites for triazole formation [17]. The propargyl-modified triazole derivatives then undergo 1,3-dipolar cycloaddition reactions with the surface-bound azides in non-polar solutions, leading to stable triazole linkages confirmed through nuclear magnetic resonance and infrared spectroscopy [17].

Recent developments have introduced electrospray-deposited copper nanomaterials as catalysts for surface azide-alkyne cycloaddition reactions [16]. This methodology involves electrospray deposition of copper salt-containing microdroplets onto reaction mixture surfaces, forming copper nanoclusters that provide 17-fold higher catalytic activity compared to conventional homogeneous catalysis [16]. The heterogeneous nature of the catalyst system enables efficient surface functionalization with improved reaction kinetics [16].

Nanodiamond Surface Chemistry

Direct functionalization of acid-terminated nanodiamond materials with 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives has been achieved through silver-mediated decarboxylation and radical substitution reactions [18] [19]. This approach enables single-step access to azide-functionalized nanodiamond materials without requiring harsh pretreatment procedures or multiple synthetic steps [18].

The methodology involves treatment of detonation-derived nanodiamond powders with silver catalysts to effect decarboxylation of surface carbonyl groups, followed by radical substitution with azide functionality [18]. The resulting azide-functionalized nanodiamonds can be treated with diverse alkyne substrates, including aliphatic, aromatic, and fluorescent derivatives, to afford 1-(nanodiamond)-4-substituted-1,2,3-triazole materials [18].

High loadings of triazole surface groups up to 0.85 mmol/g have been achieved, as determined through thermogravimetric analysis [18]. The surface modification steps are verified through characteristic infrared absorptions and elemental analyses, confirming successful triazole formation and stable attachment to the nanodiamond surface [18].

Metal Oxide Surface Modification

The functionalization of metal oxide nanomaterials with 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives has been accomplished through surface-catalyzed click chemistry approaches [20] [21]. These methodologies take advantage of surface copper species to promote azide-alkyne cycloaddition reactions without requiring additional copper catalysts [20].

Copper oxide nanomaterials demonstrate particularly effective surface-catalyzed click reactions, where surface copper(I) species are generated in situ during the reaction process [20]. The approach involves initial attachment of propargyl-containing precursors to the metal oxide surface, followed by reaction with azide-functionalized molecules to form stable triazole linkages [20].

Multi-step pulsed vapor phase surface functionalization protocols have been developed for metal oxide nanopowders, enabling copper-free azide-alkyne click reactions under dry conditions [19]. These vapor-phase approaches eliminate solvent requirements and enable uniform surface coverage, making them particularly suitable for large-scale nanomaterial processing applications [19].

Electrochemical Surface Grafting

Electrochemical grafting of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives onto gold electrode surfaces has been achieved through reduction of in situ generated triazolediazonium cations [22] [23]. This methodology enables covalent attachment of triazole groups to electrode surfaces through formation of carbon-metal bonds [22].

The electrochemical grafting process involves generation of triazolediazonium salts at ambient temperature, followed by electrochemical reduction to form triazole radicals that undergo surface attachment [22]. The resulting grafted surfaces demonstrate enhanced barrier properties for electron transfer and exhibit increased surface hydrophilicity compared to ungrafted electrodes [22].

Density functional theory calculations indicate that grafted triazole moieties form stronger interfacial bonds compared to conventional aryl or alkyl diazonium systems [22]. The grafted layers demonstrate thicknesses of 1-10 nm as determined by ellipsometry, with surface composition confirmed through X-ray photoelectron spectroscopy [22].

Sensor Development Applications

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole derivatives have been extensively utilized in the development of colorimetric sensors for metal ion detection [24] [25]. These sensor systems exploit the coordination properties of triazole nitrogen atoms to selectively bind target metal ions, resulting in nanoparticle aggregation and characteristic color changes [24].

Triazole-ether functionalized gold nanoparticles have been developed for aluminum(III) ion detection, demonstrating sensitive and selective colorimetric responses [24]. The sensor system operates through metal-induced aggregation of functionalized nanoparticles, with detection limits in the low micromolar range [24].

Similar approaches have been applied to chromium(III) ion detection using triazole-modified gold nanoparticles with detection limits as low as 0.0107 μM [25]. The sensor systems demonstrate excellent selectivity over other metal ions and can be applied to cellular imaging applications for monitoring metal ion uptake and distribution [25].

XLogP3

-0.1

Dates

Last modified: 08-18-2023

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